S1P1 Agonist Precursor: Enabling Nanomolar Potency in the Final Drug-Like Molecule SEW2871
The target compound serves as the direct synthetic precursor to the 4-phenyl-5-(trifluoromethyl)thiophen-2-yl fragment found in SEW2871. When elaborated to SEW2871, the final molecule achieves an EC50 of 13.8 nM at the human S1P1 receptor, with no activity at S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM [1]. In contrast, the des-trifluoromethyl analog (methyl 4-phenylthiophene-2-carboxylate, CAS 21676-90-4) cannot be converted into a comparably potent S1P1 agonist, as the CF3 group is essential for the ion-dipole interactions that replace the salt-bridge contacts normally made by the zwitterionic headgroup of the endogenous ligand S1P [1]. The ethyl ester homolog (CAS 167279-18-7) yields a bulkier ester that can alter the kinetics of the saponification step required to generate the free carboxylic acid for subsequent coupling, potentially reducing synthetic efficiency .
| Evidence Dimension | EC50 at human S1P1 receptor (final elaborated molecule containing the target fragment) |
|---|---|
| Target Compound Data | SEW2871 (derived from methyl ester): EC50 = 13.8 nM; selective over S1P2-5 (>10 µM) |
| Comparator Or Baseline | Des-CF3 analog-derived product: No comparable S1P1 potency achievable without CF3 group |
| Quantified Difference | >700-fold selectivity window for S1P1 vs. S1P2-5; CF3 group essential for activity |
| Conditions | In vitro recombinant human S1P1 receptor assay; ERK phosphorylation and receptor internalization assays |
Why This Matters
Procurement of this specific methyl ester is justified because the CF3 group is structurally indispensable for generating the potent and selective S1P1 agonist pharmacophore, as demonstrated by mutagenesis and modeling studies.
- [1] Jo E et al. S1P1-selective in vivo-active agonists from high-throughput screening. Chem Biol. 2005;12(6):703-15. PMID: 15975516. View Source
